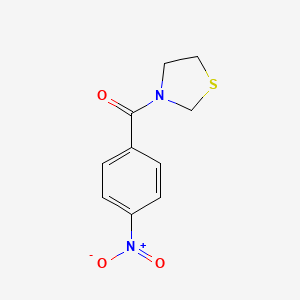
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone” is a complex organic molecule. It likely contains a nitrophenyl group, a thiazolidine ring, and a methanone group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution or condensation . The catalytic reduction of 4-nitrophenol (4-NP) is a common reaction used to assess the activity of nanostructured materials .Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, 4-nitrophenol, a related compound, is known to undergo catalytic reduction in the presence of nanostructured materials .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Characterization
Several studies focus on the synthesis and chemical characterization of derivatives related to "(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone". For instance, Belyaeva et al. (2018) demonstrated the one-step synthesis of this compound through the simultaneous double C2/C3 functionalization of quinoline, highlighting its potential in facilitating complex organic syntheses (Belyaeva et al., 2018). Similarly, Shahana and Yardily (2020) synthesized novel compounds incorporating thiazole and thiophene units, providing insights into structural optimization and vibrational spectra through density functional theory (DFT) calculations, pointing towards its applications in designing compounds with specific electronic and structural properties (Shahana & Yardily, 2020).
Antimicrobial and Antiviral Activity
Research by Sharma et al. (2009) synthesized derivatives of (4-nitrophenyl)-[2-(substituted phenyl)-benzoimidazol-1-yl]-methanones to evaluate their antimicrobial and antiviral potential. The study indicated no significant antibacterial activity but suggested some antifungal potential against Aspergillus niger and Candida albicans, which could be further developed as antifungal agents (Sharma et al., 2009).
Pharmacological Applications
Another aspect of research involves exploring the pharmacological potential of these compounds. Litvinchuk et al. (2021) developed a method for synthesizing 7-thioxo[1,3]thiazolo[3,2-c]pyrimidine derivatives, demonstrating selective antibacterial activity, which suggests that these compounds could serve as leads in the development of new antimicrobial agents (Litvinchuk et al., 2021).
Antioxidant Properties
Ranganatha et al. (2014) synthesized a series of 2‐(diaryl methanone)‐N‐(4‐oxo‐2‐phenyl‐thiazolidin‐3‐yl)‐acetamides and evaluated them for xanthine oxidase inhibition and antioxidant properties, indicating the potential therapeutic applications of these compounds in treating conditions associated with oxidative stress (Ranganatha et al., 2014).
Electrochemical and Electrochromic Properties
Hu et al. (2013) investigated two novel polymers containing carbazole and phenyl-methanone units, unveiling their electrochromic properties. This research opens up possibilities for using these compounds in electrochromic devices and materials science applications (Hu et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c13-10(11-5-6-16-7-11)8-1-3-9(4-2-8)12(14)15/h1-4H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEFHTUNNALUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)-(1,3-thiazolidin-3-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2794452.png)
![Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2794453.png)
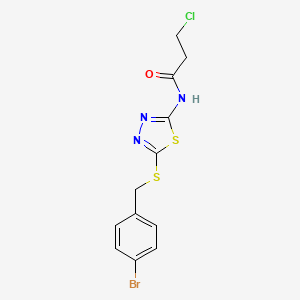
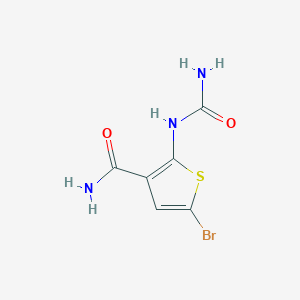
![2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2794459.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2794460.png)

![2-((6-benzyl-8-chloro-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794463.png)

![1-[1-(Butan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B2794466.png)
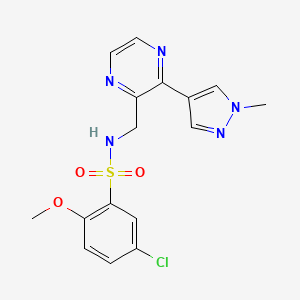
![7-[(2,6-Dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione](/img/structure/B2794469.png)
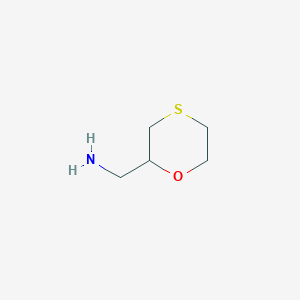
![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)